2-(1,4-diazepan-1-yl)-N-ethyl-6-methylpyrimidin-4-amine
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Overview
Description
2-(1,4-Diazepan-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a heterocyclic compound that features a diazepane ring fused to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N-ethyl-6-methylpyrimidin-4-amine typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine core. One common method involves the reductive amination of a suitable precursor, such as a ketone or aldehyde, with a diazepane derivative under catalytic hydrogenation conditions . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation systems can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)-N-ethyl-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4-diazepan-1-yl)-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ripasudil: A rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Uniqueness
2-(1,4-Diazepan-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is unique due to its specific structural features, such as the combination of a diazepane ring with a pyrimidine core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H21N5 |
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Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-ethyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H21N5/c1-3-14-11-9-10(2)15-12(16-11)17-7-4-5-13-6-8-17/h9,13H,3-8H2,1-2H3,(H,14,15,16) |
InChI Key |
UELMFDBHWHCPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCCNCC2 |
Origin of Product |
United States |
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